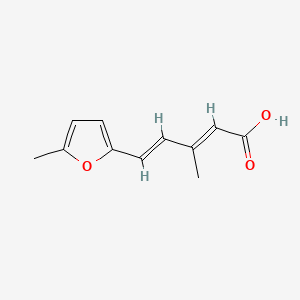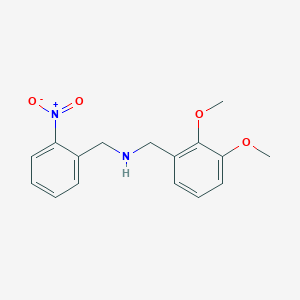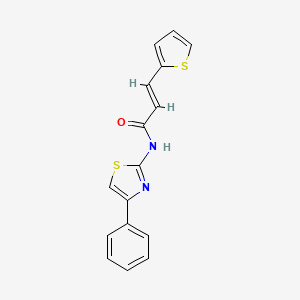
3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid, also known as sulfoxaflor, is a novel insecticide that has been developed to control a wide range of insect pests. This compound was first discovered by Dow AgroSciences and was later approved for use in the United States in 2013. Since then, sulfoxaflor has become an important tool for pest management in agriculture and horticulture.
作用機序
Sulfoxaflor acts on the nicotinic acetylcholine receptors in insects, which are responsible for transmitting nerve impulses. When 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid binds to these receptors, it causes a disruption in the transmission of nerve impulses, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
Sulfoxaflor has been shown to have minimal impact on non-target organisms, including mammals and birds. This is due to the unique mode of action of 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid, which targets specific receptors in insects. However, research has shown that 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid may have some impact on beneficial insects, such as bees, which are important for pollination.
実験室実験の利点と制限
Sulfoxaflor has several advantages for use in lab experiments, including its high efficacy against a wide range of insect pests and its unique mode of action. However, one limitation of 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid is that it may have some impact on non-target organisms, which must be carefully considered when using this compound in lab experiments.
将来の方向性
There are several future directions for research on 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid, including the development of new formulations and application methods to improve efficacy and reduce non-target effects. Additionally, research is needed to better understand the impact of 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid on beneficial insects, such as bees, and to develop strategies to mitigate any negative effects. Finally, research is needed to explore the potential use of 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid in integrated pest management programs, which combine multiple pest control strategies to reduce the reliance on chemical insecticides.
合成法
The synthesis of 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid involves several steps, including the reaction of 5-methyl-2-furancarboxaldehyde with malonic acid, followed by the addition of methyl vinyl ketone. The resulting compound is then treated with sulfuric acid to form the final product. This synthesis method has been optimized to produce high yields of 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid with minimal impurities.
科学的研究の応用
Sulfoxaflor has been extensively studied for its efficacy in controlling a wide range of insect pests, including aphids, thrips, and whiteflies. Research has shown that 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid acts on the nicotinic acetylcholine receptors in insects, resulting in paralysis and death. This mode of action is unique compared to other insecticides, which makes 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid an important tool for pest management.
特性
IUPAC Name |
(2E,4E)-3-methyl-5-(5-methylfuran-2-yl)penta-2,4-dienoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(7-11(12)13)3-5-10-6-4-9(2)14-10/h3-7H,1-2H3,(H,12,13)/b5-3+,8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJUOHSFXVJLLK-VSAQMIDASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=C/C(=O)O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)


![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)


![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)

![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)

![N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine](/img/structure/B5795562.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)